molecular formula C9H8FNO2 B14159964 (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one CAS No. 395-07-3

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one

Cat. No.: B14159964
CAS No.: 395-07-3
M. Wt: 181.16 g/mol
InChI Key: SDSXKVZLGFKRJO-IZZDOVSWSA-N
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Description

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one typically involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one is unique due to its specific combination of a fluorophenyl group and a hydroxyimino group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

CAS No.

395-07-3

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one

InChI

InChI=1S/C9H8FNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3/b11-6+

InChI Key

SDSXKVZLGFKRJO-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)C1=CC(=CC=C1)F

Canonical SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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